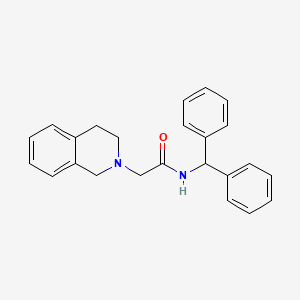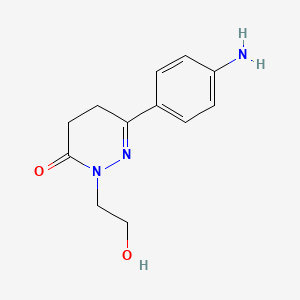
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a benzhydryl group attached to an acetamide moiety, which is further connected to a dihydroisoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Dihydroisoquinoline Ring: The dihydroisoquinoline ring can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of Intermediates: The benzhydryl intermediate is then coupled with the dihydroisoquinoline intermediate through an amide bond formation reaction, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and dihydroisoquinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzhydryl position. Reagents such as alkyl halides or sulfonates can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
Applications De Recherche Scientifique
Chemistry: N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl and dihydroisoquinoline moieties may contribute to the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide:
This compound analogs: Compounds with similar structures but different substituents on the benzhydryl or dihydroisoquinoline moieties.
Uniqueness: this compound stands out due to its unique combination of structural features, which may confer distinct biological activities and synthetic utility
Propriétés
Numéro CAS |
827309-96-6 |
|---|---|
Formule moléculaire |
C24H24N2O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N-benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H24N2O/c27-23(18-26-16-15-19-9-7-8-14-22(19)17-26)25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24H,15-18H2,(H,25,27) |
Clé InChI |
CZYFGZYVXMLAKU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)

![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)

